SSTR2 Binding Affinity: Msa-Containing Somatostatin Analog [L-Msa7,D-Trp8]-SRIF vs. Octreotide and Native SRIF
When the mesitylalanine residue is incorporated at position 7 in the somatostatin scaffold with a D-Trp8 stabilization, the resulting analog [L-Msa7,D-Trp8]-SRIF (peptide 5) exhibits a Ki of 0.0024 ± 0.001 nM at the SSTR2 receptor. This represents a 22-fold improvement in binding affinity compared to the clinically approved somatostatin analog octreotide (Ki = 0.053 ± 0.011 nM) and is statistically indistinguishable from the native hormone SRIF-14 (Ki = 0.0016 ± 0.0005 nM) [1]. Importantly, this analog also retains high SSTR1 affinity (Ki = 0.33 ± 0.09 nM), a property absent in octreotide (SSTR1 Ki = 300 ± 85 nM), demonstrating that Msa incorporation can recover SSTR1 binding that is lost in the clinical benchmark [1].
| Evidence Dimension | SSTR2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | [L-Msa7,D-Trp8]-SRIF: Ki = 0.0024 ± 0.001 nM |
| Comparator Or Baseline | Octreotide: Ki = 0.053 ± 0.011 nM; SRIF-14: Ki = 0.0016 ± 0.0005 nM |
| Quantified Difference | 22-fold higher affinity than octreotide; comparable to native SRIF-14. SSTR1 affinity: 0.33 nM vs. 300 nM (909-fold higher than octreotide) |
| Conditions | Competition binding assay using ¹²⁵I-labeled SRIF-14 in CHO cell membranes expressing human SSTR1-5 |
Why This Matters
Procurement of the Msa building block enables the synthesis of somatostatin analogs that match or exceed the SSTR2 potency of the native hormone while retaining SSTR1 activity lost in octreotide, a dual-target profile relevant for acromegaly and neuroendocrine tumor research.
- [1] Martín-Gago, P.; Ramón, R.; Aragón, E.; Fernández-Carneado, J.; Martin-Malpartida, P.; Verdaguer, X.; López-Ruiz, P.; Colás, B.; Cortes, M.A.; Ponsati, B.; et al. Molecules 2013, 18, 14564–14584. Table 2. View Source
